molecular formula C17H19N3O5S B2396987 3-((1-((3,4-二氢-2H-苯并[b][1,4]二氧杂环庚-7-基)磺酰基)吡咯烷-3-基)氧基)哒嗪 CAS No. 2034247-15-7

3-((1-((3,4-二氢-2H-苯并[b][1,4]二氧杂环庚-7-基)磺酰基)吡咯烷-3-基)氧基)哒嗪

货号: B2396987
CAS 编号: 2034247-15-7
分子量: 377.42
InChI 键: DDNNIHOAKYHVSC-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine is a useful research compound. Its molecular formula is C17H19N3O5S and its molecular weight is 377.42. The purity is usually 95%.
BenchChem offers high-quality 3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

抗癌特性

该化合物已显示出作为抗癌剂的潜力。研究人员基于 3,4-二氢-2H-苯并[e][1,3]氧杂环己烷骨架合成了一系列新型类似物。值得注意的是,化合物 4e 对乳腺癌细胞系 MCF-7 和 MDA-MB-231 表现出优异的活性,其 IC50 值分别为 8.60 ± 0.75 µM 和 6.30 ± 0.54 µM。化合物 4i 对 MCF-7 细胞也表现出良好的活性,其 IC50 值为 9.85 ± 0.69 µM。 此外,化合物 4g 对 MDA-MB-231 细胞表现出优异的活性,其 IC50 值为 8.52 ± 0.62 µM .

药物类特性和治疗潜力

这些化合物的预测药物类特性使其成为治疗用途的合适候选药物。对表皮生长因子受体 (EGFR) 的对接研究揭示了良好的结合亲和力。 这些发现表明,这些类似物可以作为癌症治疗中潜在的治疗剂 .

其他潜在应用

虽然抗癌特性最为突出,但值得探索其他潜在应用。虽然还需要更多研究,但可以考虑研究以下领域:

生物活性

The compound 3-((1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyridazine represents a novel chemical entity with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a pyridazine moiety linked to a pyrrolidine and a benzo[b][1,4]dioxepine derivative. The molecular formula can be represented as C17H20N2O4SC_{17}H_{20}N_2O_4S, with a molecular weight of approximately 356.42 g/mol.

Research indicates that compounds similar to the target molecule often exhibit diverse biological activities through multiple mechanisms:

  • Antioxidant Activity : Compounds containing the benzo[b][1,4]dioxepine structure have been shown to exhibit antioxidant properties, which may contribute to their protective effects against oxidative stress.
  • Vasorelaxant Effects : Some derivatives have demonstrated vasorelaxant activity, potentially making them candidates for cardiovascular therapies .
  • Cytotoxicity : Certain analogs have been evaluated for cytotoxic effects against various cancer cell lines, indicating potential use in oncology .

Cytotoxic Activity

A study highlighted the cytotoxic effects of related compounds on cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer). The IC50 values for these compounds ranged from 16.19 µM to 60.00 µM, suggesting significant anticancer potential .

CompoundCell LineIC50 (µM)
Compound AHCT-11616.19 ± 1.35
Compound BMCF-717.16 ± 1.54
Compound CHCT-116>60.00

Vasorelaxation Studies

In vitro studies on vasorelaxation revealed that certain derivatives exhibited significant heart-rate-reducing activity with bradycardic potency. This suggests that the compound may influence cardiovascular health positively by modulating vascular tone and heart rate .

Case Study 1: Anticancer Activity

In a comparative study involving various benzo[b][1,4]dioxepine derivatives, the compound demonstrated superior activity against HCT-116 cells compared to standard chemotherapeutics like doxorubicin. The study utilized both in vitro assays and molecular docking simulations to elucidate the binding interactions of the compound with target proteins involved in cell proliferation and apoptosis.

Case Study 2: Cardiovascular Effects

Another investigation focused on the cardiovascular implications of the compound. Animal models treated with the compound showed significant reductions in blood pressure and heart rate variability, suggesting its potential as a therapeutic agent for hypertension and related disorders.

属性

IUPAC Name

3-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)pyrrolidin-3-yl]oxypyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O5S/c21-26(22,14-4-5-15-16(11-14)24-10-2-9-23-15)20-8-6-13(12-20)25-17-3-1-7-18-19-17/h1,3-5,7,11,13H,2,6,8-10,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDNNIHOAKYHVSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(C=C(C=C2)S(=O)(=O)N3CCC(C3)OC4=NN=CC=C4)OC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。